molecular formula C16H13ClN2O2S B13575238 2-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

2-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B13575238
M. Wt: 332.8 g/mol
InChI Key: IJFSPPDUYKSCHF-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is an organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Acetamide Formation: The acetamide moiety is introduced by reacting the 2-chlorophenyl acetic acid with the benzothiazole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the acetamide moiety, converting it to the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core is known to interact with various biological pathways, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    2-(2-chlorophenyl)-N-(6-hydroxy-1,3-benzothiazol-2-yl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

Uniqueness

The presence of the methoxy group at the 6-position of the benzothiazole ring in 2-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide distinguishes it from similar compounds. This functional group can influence the compound’s electronic properties, solubility, and ability to interact with biological targets, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H13ClN2O2S/c1-21-11-6-7-13-14(9-11)22-16(18-13)19-15(20)8-10-4-2-3-5-12(10)17/h2-7,9H,8H2,1H3,(H,18,19,20)

InChI Key

IJFSPPDUYKSCHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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